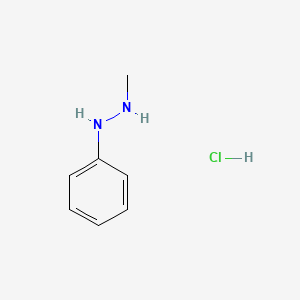

1-Methyl-2-phenylhydrazine hydrochloride

Descripción

Propiedades

IUPAC Name |

1-methyl-2-phenylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-8-9-7-5-3-2-4-6-7;/h2-6,8-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHDPTUISCWOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436613 | |

| Record name | 2-Methyl phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92304-54-6 | |

| Record name | 2-Methyl phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 1 Methyl 2 Phenylhydrazine Hydrochloride

Classical Synthetic Routes

The primary approach to synthesizing 1-methyl-2-phenylhydrazine (B8735538) hydrochloride involves the initial formation of the 1-methyl-2-phenylhydrazine base, which is then converted to its hydrochloride salt. The key challenge in this synthesis is the selective methylation of the N2 nitrogen atom of the phenylhydrazine (B124118) backbone.

Phenylhydrazine Methylation Strategies

Direct methylation of phenylhydrazine often leads to a mixture of products, with the 1,1-disubstituted isomer (1-methyl-1-phenylhydrazine) being a significant byproduct. orgsyn.orggoogle.com To achieve selectivity for the N2 position, indirect methods involving protecting groups or alternative synthetic pathways are often considered.

The nitrogen atoms of the hydrazine (B178648) group in phenylhydrazine exhibit different nucleophilicities. The N1 nitrogen, being directly attached to the electron-withdrawing phenyl group, is less nucleophilic than the N2 nitrogen. However, direct alkylation can still result in a mixture of N1 and N2 methylated products, as well as polysubstituted products.

One plausible strategy to achieve selective N2-methylation involves the use of a protecting group on the N1 nitrogen. For instance, the N1 position can be protected by forming a hydrazone with an aldehyde, such as benzaldehyde, to yield N-benzylidene-phenylhydrazine. The remaining N-H group at the N2 position can then be methylated. Subsequent hydrolysis of the imine bond would yield the desired 1-methyl-2-phenylhydrazine.

Another potential route is the N-formylation of phenylhydrazine, followed by reduction of the formyl group. The formylation of amines can be achieved using various reagents, including formic acid. academie-sciences.fr The resulting N-formyl-N'-phenylhydrazine could then be reduced to the N-methyl derivative.

A further alternative is the reductive amination of formaldehyde (B43269) with phenylhydrazine. doubtnut.comrsc.orgresearchgate.net This reaction, typically carried out in the presence of a reducing agent, can lead to the formation of N-methylated amines. However, controlling the reaction to achieve mono-methylation can be challenging and may require careful optimization of reaction conditions to avoid the formation of the dimethylated product.

The choice of methylating agent and reaction conditions is crucial for controlling the selectivity of the methylation process.

For direct methylation, common methylating agents include methyl iodide and dimethyl sulfate. The reaction is typically carried out in the presence of a base to deprotonate the hydrazine nitrogen, thereby increasing its nucleophilicity.

| Methylating Agent | Base | Solvent | Temperature (°C) | Potential Outcome |

| Methyl Iodide | Sodium Hydroxide | Ethanol (B145695)/Methanol | Room Temperature | Mixture of 1-methyl-2- and 1-methyl-1-isomers |

| Dimethyl Sulfate | Potassium Carbonate | Ethanol/Methanol | Room Temperature | Mixture of 1-methyl-2- and 1-methyl-1-isomers |

| Formaldehyde | Sodium Borohydride (B1222165) | Methanol | 0 to RT | Potential for mono- and di-methylation |

In the case of using a protecting group strategy, after the initial protection step, the methylation of the N2 nitrogen can be carried out using standard methylating agents like methyl iodide or dimethyl sulfate. The subsequent deprotection step would depend on the nature of the protecting group. For instance, a benzylidene protecting group can be removed by acid-catalyzed hydrolysis.

For the reductive amination route, formaldehyde is the methyl source, and the reaction is facilitated by a reducing agent such as sodium borohydride or catalytic hydrogenation.

Hydrochloride Salt Formation

Once the 1-methyl-2-phenylhydrazine base is synthesized, it is converted to its hydrochloride salt to enhance its stability and facilitate handling and purification.

The formation of 1-methyl-2-phenylhydrazine hydrochloride is typically achieved by treating a solution of the free base with hydrochloric acid. The base is usually dissolved in a suitable organic solvent, such as ethanol, methanol, or diethyl ether. Concentrated or gaseous hydrochloric acid is then added, leading to the precipitation of the hydrochloride salt.

The process generally involves the following steps:

Dissolving the crude 1-methyl-2-phenylhydrazine base in an appropriate solvent.

Cooling the solution to facilitate precipitation.

Slowly adding hydrochloric acid until the solution is acidic.

Allowing the mixture to stand to ensure complete precipitation of the hydrochloride salt.

The choice of solvent is important as it influences the solubility of both the free base and the resulting salt, thereby affecting the yield and purity of the precipitated product.

Purification and Isolation Methodologies

The final step in the synthesis is the purification and isolation of this compound to obtain a product of high purity.

The crude precipitated hydrochloride salt is typically collected by filtration. The filter cake is then washed with a cold solvent, often the same solvent used for the precipitation or a non-polar solvent like diethyl ether, to remove any soluble impurities.

The primary method for purifying the hydrochloride salt is recrystallization. A suitable solvent system is one in which the salt has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents for the recrystallization of phenylhydrazine hydrochlorides include ethanol, water, or a mixture of the two. orgsyn.org The crude salt is dissolved in a minimal amount of the hot solvent, and the solution is then allowed to cool slowly to induce the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The purity of the final product can be assessed by various analytical techniques, including melting point determination and spectroscopic methods such as NMR.

Advanced Synthetic Approaches

Modern synthetic chemistry continually seeks methods that offer higher efficiency, greater safety, and environmental sustainability. The production of this compound has benefited from such innovations, moving beyond traditional batch processes toward more sophisticated techniques.

Continuous-Flow Synthesis Innovations

Continuous-flow chemistry represents a significant leap forward from conventional batch-wise production for phenylhydrazine and its derivatives. Traditional batch methods for synthesizing phenylhydrazine hydrochloride often suffer from long reaction times, low production efficiency, and safety risks associated with unstable intermediates like diazonium salts. patsnap.comgoogle.com Continuous-flow processes address these challenges by integrating diazotization, reduction, and acidolysis into a single, continuous operation within a specialized reactor. justia.com

This innovative approach significantly reduces the total reaction time to as little as 20 minutes. patsnap.com Patents describe systems where raw materials, such as an acidic solution of an aniline (B41778) derivative and a diazotizing agent, are continuously fed into distinct temperature-controlled zones within the reactor to perform the sequential reaction steps. justia.comgoogle.com This method not only accelerates the synthesis but also enhances safety and improves product purity by minimizing the handling of hazardous intermediates and byproducts. patsnap.com While many patents focus on phenylhydrazine hydrochloride itself, the principles are directly applicable to its substituted derivatives, offering a streamlined and more efficient industrial production pathway. justia.comresearchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical manufacturing. In the context of this compound synthesis, this involves addressing the use of hazardous materials and the generation of waste. Traditional synthesis often involves toxic methylating agents like methyl iodide or dimethyl sulfate. nih.gov A greener approach would involve substituting these with less hazardous alternatives, such as methanol, catalyzed by an acid like p-toluenesulfonic acid. nih.gov

Derivatization Strategies for Analog Synthesis

This compound serves as a valuable starting material, or precursor, for the synthesis of a wide array of more complex molecular analogs, particularly heterocyclic compounds. A primary application is in the synthesis of pyrazole (B372694) derivatives, which are important scaffolds in medicinal chemistry. ekb.egnih.gov

One common derivatization strategy is the reaction of the phenylhydrazine derivative with a compound containing carbonyl groups. For instance, research shows that substituted phenylhydrazine hydrochlorides react with malonaldehyde derivatives to form new pyrazole compounds. ekb.eg Another significant reaction is the Fischer indole (B1671886) synthesis, where a phenylhydrazine hydrochloride is reacted with a ketone or aldehyde in an acidic medium to produce an indole ring system. ekb.eg These reactions demonstrate the utility of this compound as a building block for creating diverse molecular structures with potential applications in various fields of chemical research.

Factors Influencing Synthetic Efficiency and Purity

The successful synthesis of this compound with high yield and purity is contingent upon the careful control of several key reaction parameters. The choice of solvent, reaction temperature, and the precise ratio of reactants are paramount.

Solvent System Effects

The solvent system is a critical factor, particularly in the alkylation step of phenylhydrazine. The choice of solvent can significantly influence the reaction yield. Aprotic solvents are generally preferred for the deprotonation and subsequent alkylation of phenylhydrazine. google.com Studies have shown that using sodium amide as the base, solvents like tetrahydrofuran (B95107) (THF), 1,2-dimethoxyethane, and dioxane lead to high product yields. google.com In contrast, using non-polar solvents like benzene (B151609) or xylene has also been described, though often in older methods involving the isolation of the sodium salt of phenylhydrazine before alkylation. google.com The use of THF is common in modern procedures, where it facilitates the reaction between the phenylhydrazine anion and a methylating agent.

Table 1: Effect of Solvent on the Yield of 1-Alkyl-1-phenylhydrazines

| Solvent | Base | Yield |

| Tetrahydrofuran (THF) | Sodium Amide | 86% |

| 1,2-Dimethoxyethane | Sodium Amide | 86% |

| Dioxane | Sodium Amide | 78% |

| Tetrahydrofuran (THF) | Butyllithium | 83% |

This table is generated based on data for the synthesis of 1-alkyl-1-phenylhydrazines, illustrating the impact of different solvent and base systems on reaction yield. google.com

Reaction Temperature and Stoichiometric Control

Precise control over reaction temperature and stoichiometry is essential throughout the multi-step synthesis of phenylhydrazine derivatives to maximize yield and minimize impurities. For the initial diazotization of an aniline precursor, the temperature must be kept low, typically around 0 °C, to prevent the decomposition of the unstable diazonium salt intermediate. chemicalbook.comorgsyn.org

During subsequent reduction and alkylation steps, temperature control remains crucial. The reduction of N-nitrosomethylaniline is maintained between 10° and 20°C during the addition of reagents, followed by warming to 80°C to complete the reaction. orgsyn.org Similarly, the methylation of phenylhydrazine is often conducted at a controlled temperature of 10–14 °C. Stoichiometry, the molar ratio of reactants, is also tightly controlled. For instance, in the reduction step using tin(II) chloride, two equivalents of the reducing agent are used per equivalent of the diazonium salt. chemicalbook.com In the final hydrolysis step to form the hydrochloride salt, the concentration of the inorganic acid is a key factor, with a concentration of at least 6 moles per 1 kg of water being preferable for a good yield. google.com Failure to control these parameters can lead to the formation of byproducts and a lower yield of the desired product. orgsyn.org

Table 2: Key Reaction Parameters in Phenylhydrazine Synthesis

| Reaction Step | Reagents | Temperature | Stoichiometry (Reactant:Precursor) | Yield |

| Diazotization | Aniline, NaNO₂, HCl | 0 °C | 1.05:1 (NaNO₂:Aniline) | 98% (of hydrochloride) |

| Reduction | N-nitrosomethylaniline, Zn, Acetic Acid | 10-20 °C, then 80 °C | - | 52-56% |

| Alkylation | Phenylhydrazine, Methyl Iodide, NaNH₂ | 5-8 °C, then 10-14 °C | 1.07:1 (Methyl Iodide:Phenylhydrazine) | 86% |

This table summarizes typical reaction conditions from various synthetic procedures for phenylhydrazine and its derivatives, highlighting the importance of controlled parameters. chemicalbook.comorgsyn.org

Reaction Kinetics and Yield Optimization

The synthesis of this compound is governed by a complex interplay of reaction kinetics and process parameters. Optimizing these factors is crucial for maximizing product yield and purity. The primary synthetic routes, such as the methylation of phenylhydrazine or the reduction of N-nitroso-N-methylaniline followed by salt formation, each present unique kinetic challenges and opportunities for optimization.

The kinetics of the methylation of phenylhydrazine are heavily dependent on the nucleophilicity of the hydrazine nitrogen atoms. The reaction involves a nucleophilic attack on a methylating agent. A base is often employed to deprotonate the nitrogen, thereby increasing its nucleophilicity and accelerating the reaction rate. However, the presence of the methyl group can reduce the nucleophilicity compared to unsubstituted phenylhydrazine, which in turn alters the reaction kinetics.

Yield optimization is a multifactorial process involving careful control over reaction conditions. Key parameters that significantly influence the final yield include temperature, solvent choice, reagent stoichiometry, and pH. For instance, in related phenylhydrazine hydrochloride syntheses, the reduction of a diazonium salt is a critical step where temperature control is paramount to prevent side reactions and ensure high yield. guidechem.com Similarly, the final precipitation of the hydrochloride salt is often temperature-sensitive. Cooling the reaction mixture significantly, for example to 0°C, can maximize the precipitation of the product and increase the isolated yield by 5 to 10 percent. orgsyn.org

Industrial production strategies focus on using cost-effective reagents and ensuring scalable and efficient process controls. This includes optimizing the isolation and purification steps to minimize product loss. The choice of acid catalyst is also a critical parameter in related syntheses, with both Brønsted acids (like HCl) and Lewis acids being used to drive the reaction. wikipedia.org The pH of the medium can influence not only the reaction rate but also the stability of the final product.

The following tables summarize key parameters and their effects on the synthesis, based on findings from related hydrazine compound preparations.

Table 1: Influence of Reaction Parameters on Synthesis Kinetics

| Parameter | Condition | Impact on Reaction Kinetics | Citation |

|---|---|---|---|

| Temperature | Varies; e.g., reduction at 80-85°C, precipitation at 0-10°C | Affects reaction rate; higher temperatures increase rate but can also promote side reactions. Low temperatures are crucial for maximizing precipitation during isolation. | guidechem.comorgsyn.orggoogle.com |

| pH | Controlled; e.g., reduction at pH 6.2-6.7 | Influences the reactivity of intermediates and the stability of the final product. Base catalysis can increase the rate of methylation. | guidechem.com |

| Catalyst | Acid catalysis (Brønsted or Lewis) | The choice of acid is important for reactions like the Fischer indole synthesis, which can be a related pathway. | wikipedia.org |

| Reagents | Stoichiometric control of aniline, sodium nitrite (B80452), and reducing agents | The ratio of reactants is critical to ensure complete conversion and minimize byproducts. | chemicalbook.com |

Table 2: Factors Affecting Yield Optimization

| Factor | Optimization Strategy | Expected Outcome | Citation |

|---|---|---|---|

| Solvent | Choice of appropriate solvent (e.g., ethanol, methanol, water) | Affects solubility of reactants and products, influencing reaction rate and ease of purification. | chemicalbook.com |

| Isolation Temperature | Cooling the final reaction mixture to 0°C before filtration | Maximizes crystallization and precipitation of the hydrochloride salt, significantly increasing the recovered yield. | orgsyn.org |

| Purification | Recrystallization from water with the addition of concentrated HCl | Improves the purity of the final product, yielding pure white crystals. | orgsyn.org |

| Reducing Agent | Use of freshly prepared sodium sulfite (B76179) or tin(II) chloride | Ensures efficient reduction of the diazonium salt intermediate, leading to higher yields of the desired hydrazine. | orgsyn.orgchemicalbook.com |

In a typical synthesis process for a related compound, phenylhydrazine hydrochloride, starting from aniline, a yield of 98% was achieved by carefully controlling the diazotization at 0°C and the subsequent reduction with tin(II) chloride at room temperature. chemicalbook.com Another study focusing on optimizing the synthesis of phenylhydrazine hydrochloride found that controlling the reduction temperature between 80-85°C and the pH between 6.2-6.7 resulted in a product yield of 89.35%. guidechem.com These findings underscore the critical importance of precise process control in maximizing the output of hydrazine hydrochloride derivatives.

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 2 Phenylhydrazine Hydrochloride

Fundamental Reaction Mechanisms

1-Methyl-2-phenylhydrazine (B8735538) hydrochloride is a substituted hydrazine (B178648) derivative that participates in a variety of organic reactions. Its reactivity is primarily centered around the nucleophilic nature of the hydrazine nitrogen atoms and their susceptibility to oxidation.

The nitrogen atoms of the hydrazine moiety in 1-methyl-2-phenylhydrazine possess lone pairs of electrons, rendering them nucleophilic. This characteristic allows the compound to readily attack electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes and ketones. vedantu.com

The reaction between 1-methyl-2-phenylhydrazine and a carbonyl compound, such as an aldehyde or ketone, proceeds via a nucleophilic addition-elimination mechanism to form a phenylhydrazone. vedantu.comwikipedia.org This condensation reaction is typically catalyzed by acid. wikipedia.orgnumberanalytics.com

The mechanism involves several key steps:

Nucleophilic Attack: The terminal nitrogen atom of the 1-methyl-2-phenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. numberanalytics.com This step forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, resulting in a neutral carbinolamine intermediate. numberanalytics.com

Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond. youtube.comlibretexts.org

Deprotonation: A final deprotonation step yields the stable phenylhydrazone product.

This reaction is a foundational method for the derivatization of carbonyl compounds. wikipedia.org

The phenylhydrazones formed from 1-methyl-2-phenylhydrazine and carbonyl compounds are crucial intermediates in several significant organic synthesis pathways. The most prominent of these is the Fischer indole (B1671886) synthesis. wikipedia.orgthermofisher.com Discovered by Emil Fischer, this reaction involves heating the arylhydrazone of an aldehyde or ketone in the presence of an acid catalyst (Brønsted or Lewis acids) to produce a substituted indole. wikipedia.orgthermofisher.comnih.gov

The Fischer indole synthesis is a robust and widely used method for constructing the indole skeleton, a core structure in many pharmaceuticals and natural products. wikipedia.orgnih.gov The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. thermofisher.comgoogle.com The use of a substituted hydrazine, like 1-methyl-2-phenylhydrazine, allows for the synthesis of N-substituted indoles. For instance, the reaction of N'-methyl-2,6-dimethylphenylhydrazine hydrochloride with cyclohexanone (B45756) yields 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole. cdnsciencepub.com

The table below illustrates the application of substituted phenylhydrazines in the Fischer indole synthesis with various carbonyl compounds to produce carbazole (B46965) derivatives, which are a class of indole-containing compounds.

| Hydrazine Reactant | Carbonyl Reactant | Acid/Conditions | Major Product | Reference |

|---|---|---|---|---|

| N'-methyl-2,6-dimethylphenylhydrazine hydrochloride | Cyclohexanone | Refluxing benzene (B151609) | 8,9-Dimethyl-1,2,3,4-tetrahydrocarbazole | cdnsciencepub.com |

| N'-methyl-2,6-dimethylphenylhydrazine hydrochloride | 2-Methylcyclohexanone (B44802) | Refluxing dry benzene | 1,8,9-Trimethyl-1,2,3,4-tetrahydrocarbazole | cdnsciencepub.com |

| N'-Ethyl-2,6-dimethylphenylhydrazine hydrochloride | Cyclohexanone | Not specified | 9-Ethyl-8-methyl-1,2,3,4-tetrahydrocarbazole | cdnsciencepub.com |

| N'-methyl-2,6-diethylphenylhydrazine hydrochloride | Cyclohexanone | Not specified | 8-Ethyl-9-methyl-1,2,3,4-tetrahydrocarbazole | cdnsciencepub.com |

The hydrazine functional group is susceptible to oxidation, and 1-methyl-2-phenylhydrazine can be oxidized to form various products, most notably azo compounds.

Azo compounds are characterized by the functional group R-N=N-R'. The oxidation of 1,2-disubstituted hydrazines, such as 1-methyl-2-phenylhydrazine, is a direct route to synthesizing unsymmetrical azoarenes. nih.gov This transformation involves the formation of a nitrogen-nitrogen double bond.

Modern synthetic methods, such as the Buchwald-Hartwig amination, can be adapted to produce azo compounds in a one-step process. nih.gov In this approach, an arylhydrazine reacts with an aryl halide in the presence of a palladium catalyst. The initially formed 1,2-diarylhydrazine intermediate is then oxidized in situ by atmospheric oxygen to the final azo product. nih.gov Traditional methods for forming aromatic azo compounds often involve the diazotization of a primary aromatic amine followed by a coupling reaction. scirp.orgunb.ca

The outcome of the oxidation of hydrazines is highly dependent on the specific oxidizing agent and reaction conditions used. A variety of reagents can effect this transformation, ranging from atmospheric oxygen to metal catalysts.

The specificity of the oxidizing agent is crucial for achieving the desired product. For example, in the palladium-catalyzed synthesis of azoarenes, a specific combination of a palladium source (like Pd(OAc)₂) and a ligand (like BINAP) is used with atmospheric oxygen as the terminal oxidant. nih.gov This system selectively oxidizes the intermediate hydrazine without cleaving the N-N or C-N bonds. In other contexts, such as in biological systems, enzymes like ammonia (B1221849) monooxygenase can oxidize hydrazines. nih.gov Phenylhydrazine (B124118) has been shown to be an inhibitor of archaeal hydroxylamine (B1172632) oxidation, highlighting the specific interactions between hydrazines and enzymatic oxidizing systems. nih.gov

The choice of oxidant determines whether the reaction yields the azo compound or undergoes further oxidation or decomposition. Strong oxidizing agents under harsh conditions can lead to cleavage of the nitrogen-nitrogen bond.

| Oxidizing Agent/System | Substrate Type | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Atmospheric Oxygen / Pd(OAc)₂ / BINAP | Arylhydrazines | Buchwald-Hartwig Amination / Aerobic Oxidation | Azo Compounds | nih.gov |

| Sodium Nitrite (B80452) (NaNO₂) / Acid | Primary Aromatic Amines | Diazotization-Coupling | Azo Dyes | unb.ca |

| Ammonia Monooxygenase (Enzymatic) | Hydrazine, Organohydrazines | Biological Oxidation | Dinitrogen (from hydrazine) | nih.gov |

| Electrooxidation (Metal-free) | Hydrazides | Anodic Oxidation | Hydrazones | organic-chemistry.org |

Reduction Reactions

The hydrazine moiety in 1-Methyl-2-phenylhydrazine hydrochloride is susceptible to reduction, leading to the formation of various derivatives. The compound can also leverage its hydrazine group to act as a reducing agent in certain reactions.

Formation of Hydrazine Derivatives

This compound can be reduced to form other hydrazine derivatives. This transformation typically involves the use of standard reducing agents common in organic synthesis. While detailed studies on the specific reduction of this compound are not extensively documented in the provided literature, the general reactivity of hydrazines suggests that reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) could be employed for such transformations. The reduction of N-nitrosomethylaniline with zinc dust and acetic acid is a known method for preparing the parent compound, α-methyl-α-phenylhydrazine, highlighting a synthetic pathway that involves reduction to form the hydrazine structure. orgsyn.org

Reducing Agent Applications

Phenylhydrazine and its derivatives are recognized as highly reactive reducing agents. scbt.comwikipedia.org This reactivity stems from the nitrogen-nitrogen single bond. Phenylhydrazine hydrochloride is classified as a strong reducing agent that can react energetically with oxidizing agents. scbt.com The mechanism of its reducing action can involve the formation of free radicals. scbt.com For instance, in biological systems, phenylhydrazines can undergo oxidation to a phenyl diazinyl radical, which subsequently converts to a phenyl radical and nitrogen gas. scbt.com This ability to be easily oxidized allows the compound to reduce other substances. The measurement of phenylhydrazine in water can be achieved through methods that rely on its reducing power, such as the reduction of Copper(II) to Copper(I). who.int

Nucleophilic Substitution Reactions

The reactivity of this compound is largely dominated by the nucleophilic character of its nitrogen atoms.

Substituent Exchange on Phenyl or Methyl Groups

Direct nucleophilic substitution to exchange the entire methyl group or a substituent on the phenyl ring is not a characteristic reaction for this compound. Instead, the nitrogen atoms of the hydrazine group act as the primary nucleophilic centers. This is evident in the synthesis of the compound itself, where the methylation of phenylhydrazine involves a nucleophilic attack from the hydrazine nitrogen onto a methylating agent. The primary mechanism of action for this compound in many reactions is its function as a nucleophile, particularly in additions to carbonyl groups to form hydrazones. Aromatic aldehydes and ketones typically undergo electrophilic substitution on the ring, not nucleophilic substitution, unless strongly activated by electron-withdrawing groups, which are absent here. ncert.nic.in

Role in Named Organic Reactions

This compound is a key reagent in one of the most important reactions for synthesizing substituted indoles.

Fischer Indole Synthesis Applications

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust chemical reaction that produces the indole aromatic heterocycle from a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.orgnih.gov this compound serves as a classic substrate for this synthesis.

The reaction mechanism proceeds through several key steps: wikipedia.orgbyjus.com

Hydrazone Formation: The reaction begins with the nucleophilic addition of 1-methyl-2-phenylhydrazine to the carbonyl group of an aldehyde or ketone, forming a phenylhydrazone intermediate. wikipedia.org This step is reversible and acid-catalyzed. ncert.nic.in

Tautomerization: The resulting phenylhydrazone isomerizes to its enamine (or 'ene-hydrazine') tautomer. wikipedia.orgnih.gov

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible researchgate.netresearchgate.net-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond, producing a diimine intermediate. wikipedia.orgbyjus.com

Cyclization and Elimination: The diimine rearomatizes, and the nucleophilic amine attacks an imine carbon to form a cyclic aminoacetal (or aminal). wikipedia.org Finally, under acid catalysis, a molecule of ammonia (or a substituted amine) is eliminated, leading to the formation of the energetically favorable aromatic indole ring. wikipedia.orgnih.gov

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring. wikipedia.orgnih.gov The choice of acid catalyst is crucial, with both Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃) being effective. wikipedia.orgtestbook.com

The use of substituted hydrazines like this compound allows for the synthesis of N-substituted indoles. For example, the reaction of N'-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone yields 1,8,9-trimethyl-1,2,3,4-tetrahydrocarbazole, an indole derivative. cdnsciencepub.com

The table below illustrates representative applications of the Fischer Indole Synthesis using phenylhydrazine derivatives.

| Phenylhydrazine Reactant | Carbonyl Reactant | Acid Catalyst | Product | Reference |

| N'-methyl-2,6-dimethylphenylhydrazine hydrochloride | 2-Methylcyclohexanone | Heat (in benzene) | 1,8,9-trimethyl-1,2,3,4-tetrahydrocarbazole | cdnsciencepub.com |

| N'-methyl-2,6-dimethylphenylhydrazine hydrochloride | Cyclohexanone | Heat (in benzene) | 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole | cdnsciencepub.com |

| Phenylhydrazine hydrochloride | 2-Bromoacetophenone | Acetic Acid | 2-(2-bromophenyl)-indole | rsc.org |

| 4-Fluorophenylhydrazine hydrochloride | Methyl isopropyl ketone | Glacial Acetic Acid | 5-Fluoro-2,3,3-trimethyl-3H-indole | ekb.eg |

| Phenylhydrazine hydrochloride | 1,3-Cyclohexanedione | Not specified | Tetrahydrocarbazol-4-one derivative | researchgate.net |

This synthesis is a cornerstone in the production of numerous compounds, including antimigraine drugs of the triptan class and various indole alkaloids. wikipedia.orgrsc.org

Mechanism and Catalyst Influence

The mechanism of the Fischer indole synthesis is a multi-step process initiated by the reaction of 1-methyl-2-phenylhydrazine with a carbonyl compound to form a hydrazone. wikipedia.orgnumberanalytics.com This is followed by tautomerization to an enamine intermediate. wikipedia.orgnumberanalytics.com In the presence of an acid catalyst, the enamine is protonated and subsequently undergoes a crucial rsc.orgrsc.org-sigmatropic rearrangement, which forms a new carbon-carbon bond. wikipedia.orgstackexchange.com The resulting diimine intermediate then cyclizes and, through the elimination of ammonia, aromatizes to yield the final indole product. wikipedia.orgstackexchange.com Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.orgnih.gov

The choice and concentration of the acid catalyst are critical and can significantly influence the reaction's outcome. numberanalytics.comrsc.orgsharif.edu Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective catalysts. wikipedia.orgnih.gov The acidity of the medium can affect the direction of cyclization when using unsymmetrical ketones, with higher acidity often favoring cyclization at the less substituted position. sharif.edursc.org In some cases, the product ratio is highly sensitive to the specific acid used and its concentration. rsc.org For instance, studies on substituted phenylhydrazones have shown that the catalyst type (proton acid vs. Lewis acid) can lead to the formation of different "abnormal" indole products due to alternative cyclization pathways. nih.gov

Table 1: Common Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic acid (p-TsOH) |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ |

Synthesis of Indole Derivatives and Alkaloids

The Fischer indole synthesis is a powerful tool for constructing the core indole scaffold found in a vast array of natural products, particularly alkaloids. rsc.orgrsc.org The use of 1-methyl-2-phenylhydrazine and its derivatives allows for the direct incorporation of a methyl group at the N1 position of the indole ring, a common feature in many biologically active molecules.

This methodology has been successfully applied in the total synthesis of complex indole alkaloids. rsc.org For example, research has demonstrated the potential of the Fischer indole synthesis in creating dimeric or polycyclic indole alkaloids from structurally complex phenylhydrazine derivatives. In one instance, the total synthesis of (–)-mersicarpine involved the reaction of phenylhydrazine hydrochloride with an optically active cyclohexanone, catalyzed by methanesulfonic acid, to produce a key tricyclic indole intermediate in good yield. rsc.org The versatility of this reaction is further highlighted by its application in "interrupted" Fischer indolization strategies to build complex tetracyclic indoline (B122111) units of natural products like perophoramidine. rsc.org

Pyrazolone (B3327878) and Pyrazole (B372694) Derivative Synthesis

Beyond indole synthesis, this compound is a valuable precursor for synthesizing pyrazolone and pyrazole derivatives. These five-membered heterocyclic compounds are important building blocks in medicinal chemistry. ias.ac.in

Cyclization Reactions with Beta-Ketoesters

The standard and widely used method for synthesizing pyrazolin-5-ones is the condensation reaction between a hydrazine derivative and a β-ketoester, such as ethyl acetoacetate. ias.ac.inpsu.edu When this compound is reacted with a β-ketoester, it undergoes a cyclization reaction to form a 1-phenyl-3-methyl-5-pyrazolone structure, with the methyl group from the hydrazine occupying the 1-position of the pyrazolone ring.

The reaction is typically performed by heating the reactants, often in a solvent like ethanol (B145695) or acetic acid. orientjchem.org Using the hydrochloride salt of the hydrazine is a common alternative to the free base. ias.ac.in Studies have shown that these reactions can proceed in high, even quantitative, yields under various conditions, including solvent-free approaches. ias.ac.in

Table 2: Examples of Pyrazolone Synthesis

| Hydrazine Reactant | β-Ketoester Reactant | Product |

| Phenylhydrazine | Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone |

| Methylhydrazine | Ethyl acetoacetate | 1,3-Dimethyl-5-pyrazolone |

| Phenylhydrazine hydrochloride | Ethyl 4-nitrobenzoylacetate | 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5(4H)-one |

Mechanism of Pyrazolone Ring Formation

The mechanism for pyrazolone formation from the reaction of a hydrazine with a β-ketoester has been investigated through spectroscopic studies. psu.edu The reaction generally begins with the nucleophilic attack of a hydrazine nitrogen atom on the keto-carbonyl carbon of the β-ketoester. psu.edu For an unsymmetrical hydrazine like 1-methyl-2-phenylhydrazine, the initial attack typically involves the less sterically hindered nitrogen atom. psu.edu

This initial attack forms a hydrazone intermediate. youtube.com Following the formation of the hydrazone, an intramolecular cyclization occurs as the other nitrogen atom attacks the ester carbonyl group. ias.ac.inyoutube.com This step results in the elimination of an alcohol molecule (e.g., ethanol if an ethyl ester is used), leading to the formation of the stable five-membered pyrazolone ring. ias.ac.in

Environmental and Catalytic Reactivity

The reactivity of this compound is influenced by its environment, particularly by pH, which affects its stability and reaction pathways.

pH Dependence of Reactivity and Stability

Phenylhydrazines, including this compound, are weak bases and their reactivity is highly dependent on pH. chemicalbook.com The hydrochloride salt is acidic and is often used to improve stability and minimize decomposition during reactions compared to the free base. chemicalbook.com Phenylhydrazines are more stable in acidic solutions and can be precipitated from solution by acids. chemicalbook.com

In the context of the Fischer indole synthesis, the concentration of the acid catalyst (and therefore the pH) is a critical parameter. Higher acidity can alter the reaction pathway and the ratio of indole isomers formed from unsymmetrical ketones. sharif.edursc.org Conversely, in neutral or basic conditions, phenylhydrazines are more prone to decomposition. nih.gov For example, prolonged reaction times at low acidity can lead to polymerization and the formation of tarry by-products. nih.gov Phenylhydrazine itself is incompatible with strong bases and alkalis. chemicalbook.com Furthermore, some derivatives, like phenylhydrazine-4-sulfonic acid, have been shown to create products that are stable across a broad pH range (2-12), indicating that the stability of the core structure can be significantly modified by its substituents. rsc.org

Interaction with Metal Ions

The chemical reactivity of this compound extends to its interactions with various metal ions. While specific studies focusing exclusively on the metal complexes of this compound are not extensively documented in publicly available literature, the broader class of phenylhydrazine derivatives has been a subject of significant research in coordination chemistry. This body of work provides a strong basis for understanding the potential interactions of this compound with metallic species.

Phenylhydrazine and its derivatives are recognized for their capacity to act as ligands, forming stable complexes with a range of transition metals. researchgate.netchemrxiv.org The coordination typically involves the nitrogen atoms of the hydrazine moiety, which can donate lone pairs of electrons to the metal center. researchgate.netkg.ac.rsresearchgate.net In the case of 1-methyl-2-phenylhydrazine, both the methylated and non-methylated nitrogen atoms of the hydrazine group are potential coordination sites.

The interaction of phenylhydrazine derivatives with metal ions is a foundational aspect of certain catalytic processes. For instance, the Fischer indole synthesis, a classic method for synthesizing indoles from a phenylhydrazine and a ketone or aldehyde, is often catalyzed by Lewis acids. wikipedia.org These catalysts can include metal chlorides such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃). wikipedia.org The catalytic role of the metal ion is predicated on its interaction with the phenylhydrazine, which facilitates the subsequent cyclization reaction.

Furthermore, phenylhydrazine derivatives can be transformed into more complex ligands, such as Schiff bases, which exhibit enhanced chelating properties. These Schiff bases, often synthesized through the condensation of a phenylhydrazine derivative with a carbonyl compound, can then coordinate to metal ions through atoms like the azomethine nitrogen. researchgate.netchemrxiv.orgbohrium.com

Research on related compounds has demonstrated the formation of complexes with various metals, including copper(II), cobalt(II), nickel(II), manganese(II), and ruthenium(II). researchgate.netkg.ac.rsbohrium.com Spectroscopic methods are crucial in elucidating the structure of these metal complexes. Infrared (IR) spectroscopy, for example, can indicate coordination by showing shifts in the stretching frequencies of N-H bonds. kg.ac.rsresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can reveal changes in the chemical environment of the ligand upon complexation. kg.ac.rskg.ac.rs

While detailed quantitative data for this compound complexes is scarce, the general principles of coordination chemistry for phenylhydrazines suggest that it can form a variety of complexes with different geometries and coordination numbers, depending on the metal ion and reaction conditions.

Below is a table summarizing the types of interactions and spectroscopic observations for related phenylhydrazine-metal complexes, which can be considered indicative of the potential behavior of this compound.

| Metal Ion | Ligand Type | Coordination Site(s) | Spectroscopic Observation (Typical) |

| Various Transition Metals | Phenylhydrazine Derivative | Hydrazine Nitrogen(s) | Shift in N-H stretching frequency in IR spectrum |

| Cu(II), Zn(II) | Schiff base of Phenylhydrazine | Azomethine Nitrogen | Formation of new bands in IR and UV-Vis spectra |

| Ru(II) | Phenylhydrazine Derivative | Nitrogen atoms | Distinct peaks in 1H and 13C NMR spectra |

| Sn(IV) | Phenylhydrazine Derivative | Not specified | Acts as a reductant |

Biological and Pharmacological Activities of 1 Methyl 2 Phenylhydrazine Hydrochloride and Its Derivatives

Biochemical Interactions and Cellular Impact of 1-Methyl-2-phenylhydrazine (B8735538) Hydrochloride and its Derivatives

The biological and pharmacological activities of 1-Methyl-2-phenylhydrazine hydrochloride and its related derivatives are rooted in their chemical reactivity, enabling them to interact with and modulate various cellular components and pathways. These interactions can lead to a range of downstream effects, from the inhibition of specific enzymes to broader changes in cellular metabolism and gene expression.

Enzyme and Protein Binding Mechanisms

The hydrazine (B178648) moiety is a key functional group that dictates the biochemical interactions of these compounds. It can act as a nucleophile, allowing it to react with and bind to various biological molecules, including enzymes and proteins.

This compound has been noted for its ability to inhibit enzyme activity. The primary mechanism for this inhibition involves the formation of stable complexes with the active sites of enzymes, which effectively blocks the access of the natural substrates to the catalytic site. This interaction is often covalent, leading to irreversible inhibition.

The parent compound, phenylhydrazine (B124118), and its derivatives are known to be potent inhibitors of several enzymes, including monoamine oxidases (MAO) and trimethylamine (B31210) dehydrogenase. nih.govnih.gov For instance, studies on phenylhydrazone derivatives have demonstrated their significant inhibitory activity against human monoamine oxidase-A (hMAO-A). nih.gov The inhibition is often irreversible due to the formation of a covalent bond with the flavin coenzyme within the enzyme's active site. nih.gov Similarly, phenylhydrazine can irreversibly inactivate trimethylamine dehydrogenase by modifying the flavin mononucleotide (FMN) cofactor. nih.gov While these examples pertain to derivatives and the parent compound, they illustrate the general mechanism of active site complexation that is characteristic of this class of compounds.

Certain phenylhydrazone derivatives have shown potent inhibitory effects on specific enzymes. The following table details the inhibitory concentrations (IC₅₀) of two such derivatives against human monoamine oxidase A and B.

| Compound | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) |

| Derivative 2a | 0.342 | >80 |

| Derivative 2b | 0.028 | >80 |

| Data sourced from a study on newly synthesized 1-substituted-2-phenylhydrazone derivatives. nih.gov |

A notable target of phenylhydrazine is hydroxylamine (B1172632) dehydrogenase (HAO), a key enzyme in the nitrogen cycle of ammonia-oxidizing bacteria (AOB) and archaea (AOA). nih.govasm.org Phenylhydrazine acts as a suicide inhibitor of bacterial HAO. asm.org This means that the enzyme's own catalytic activity converts the phenylhydrazine into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. colab.ws

In ammonia-oxidizing archaea, which lack a direct homolog of bacterial HAO, phenylhydrazine has also been shown to be an irreversible inhibitor of hydroxylamine oxidation. nih.govnih.gov This inhibition affects both ammonia (B1221849) and hydroxylamine oxidation pathways in these microorganisms. asm.org The potent and specific nature of this inhibition has led to the use of phenylhydrazine as a chemical probe to study and differentiate the ammonia oxidation pathways in various microorganisms. nih.govfrontiersin.org

Modulation of Cellular Processes

Beyond direct enzyme inhibition, this compound and its relatives can exert broader effects on cellular functions by altering gene expression and metabolic networks.

Research indicates that this compound can influence cell signaling pathways and the expression of genes, particularly those related to oxidative stress responses. The parent compound, phenylhydrazine, has been shown to alter iron metabolism by increasing the expression of the gene for the divalent metal transporter 1 (DMT1) in the spleen, duodenum, and liver. researchgate.net

Furthermore, phenylhydrazine and its hydrochloride salt have demonstrated mutagenic properties in various tests, causing DNA damage. industrialchemicals.gov.au Two primary mechanisms have been proposed for this genotoxicity: the formation of organic radicals that can damage DNA, and the potential reaction with endogenous formaldehyde (B43269), leading to DNA methylation. industrialchemicals.gov.au This capacity to interact with and modify genetic material underscores a significant aspect of its biological activity.

The interaction of these compounds with enzymes and other cellular components can lead to significant shifts in cellular metabolism and the levels of key metabolites. This compound is known to alter metabolic pathways by targeting key enzymes, resulting in changes to metabolite concentrations.

Extensive research on the closely related phenylhydrazine has detailed its impact on the metabolism of red blood cells. Phenylhydrazine treatment leads to a notable depletion of adenosine (B11128) triphosphate (ATP). nih.gov This depletion is accompanied by an increase in its breakdown products, adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP), as well as inosine (B1671953) monophosphate and hypoxanthine. nih.gov

Interestingly, phenylhydrazine's effect on glucose metabolism is concentration-dependent. At lower concentrations (around 2mM), it increases glucose utilization, while at higher concentrations (16mM), it leads to progressive inhibition. nih.gov Studies on rat red blood cells treated with phenylhydrazine hydrochloride also showed a significant increase in lactate (B86563) formation and an accumulation of pyruvate, indicating a stimulation of glycolysis. nih.gov Concurrently, there is a reduction in the concentration of reduced glutathione (B108866), a key cellular antioxidant. nih.gov

The table below summarizes the observed effects of phenylhydrazine on various metabolites and processes in red blood cells.

| Metabolic Parameter | Observed Effect |

| Glucose Utilization | Increased at 2mM, inhibited at 16mM nih.gov |

| ATP Levels | Depleted nih.gov |

| ADP and AMP Levels | Increased nih.gov |

| Inosine Monophosphate and Hypoxanthine | Increased nih.gov |

| Reduced Glutathione | Reduced nih.gov |

| Lactate Formation | Increased nih.gov |

| Pyruvate Accumulation | Increased nih.gov |

| Pyridine Nucleotides (Reduced Forms) | Increased nih.gov |

Induction of Oxidative Stress

The biological activities of this compound and related hydrazine derivatives are significantly linked to their capacity to induce oxidative stress. This phenomenon arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to neutralize these reactive intermediates. The chemical structure of these compounds, specifically the hydrazine moiety, is central to this pro-oxidant activity.

Phenylhydrazine (PHZ) and its derivatives are known to disrupt the delicate equilibrium between oxidants and antioxidants within cells. The generation of excessive free radicals by these compounds can overwhelm the endogenous antioxidant defense systems. nih.gov This leads to oxidative damage to critical biomolecules. Studies have shown that PHZ-induced toxicity results in the peroxidation of membrane lipids and the oxidative degradation of skeletal proteins in red blood cells. researchgate.net

The protective effects of known antioxidants further underscore the role of these hydrazine compounds in perturbing defense mechanisms. For instance, antioxidant-rich substances have demonstrated a capacity to ameliorate the changes induced by phenylhydrazine. mdpi.com In experimental models, treatment with the flavonoid quercetin (B1663063) was found to protect blood glutathione levels, a key endogenous antioxidant, and alleviate vascular dysfunction caused by PHZ-induced oxidant stress. nih.gov Similarly, plumbagin, an active constituent from Plumbago zeylanica, has shown protective effects against PHZ-induced hematotoxicity, suggesting it counteracts the compound's disruption of antioxidant pathways. nih.gov This evidence collectively indicates that the toxicity of phenylhydrazine derivatives is mediated by their ability to compromise and deplete cellular antioxidant defenses.

| Effect | Mechanism/Observation | Reference |

|---|---|---|

| Lipid Peroxidation | PHZ generates ROS that cause peroxidation of lipids in red blood cell membranes. | researchgate.net |

| Protein Degradation | Causes oxidative degradation of spectrin (B1175318) in the red blood cell membrane skeleton. | researchgate.net |

| Depletion of Antioxidants | Protective effects of antioxidants like quercetin suggest PHZ depletes endogenous defenses such as glutathione. | nih.gov |

| Hemoglobin Oxidation | Oxidizes oxyhemoglobin to methemoglobin and causes the formation of Heinz bodies. | psu.edu |

The core mechanism behind the oxidative effects of 1-methyl-2-phenylhydrazine and its analogs is the generation of free radicals and reactive oxygen species (ROS). The N-N moiety shared by both hydrazines and hydrazides can react with molecular oxygen to produce oxygen radicals. nih.govresearchgate.net This reaction can be significantly enhanced by the presence of metal ions. nih.gov Phenylhydrazine is known to interact with hemoglobin in an oxidation reaction, which results in the generation of destructive free radicals responsible for subsequent hemolysis. psu.edu

The process involves the formation of various radical species. The oxidation of phenylhydrazine leads to the generation of superoxide (B77818) and hydroxyl radicals. researchgate.net Studies investigating the oxidation of different hydrazine derivatives have identified the formation of carbon-centered, nitrogen-centered, and oxygen-centered radicals, depending on the specific structure of the parent hydrazine compound. nih.gov This production of ROS, such as hydrogen peroxide and superoxide anion radicals, is a primary driver of the cellular damage observed following exposure to these compounds. researchgate.netmdpi.comnih.gov The reaction of these highly reactive species with cellular components like lipids and proteins leads to the toxic effects associated with this class of chemicals. researchgate.net

Pharmacological Potential and Therapeutic Implications

Beyond their toxicological profiles, hydrazine derivatives have been a subject of interest in pharmacological research, particularly in the field of oncology, due to their potential antineoplastic activities.

The structural backbone of phenylhydrazine has been utilized as a scaffold for the synthesis of novel compounds with potential anticancer properties. Research has focused on creating derivatives that exhibit cytotoxicity toward cancer cells, aiming to develop new therapeutic agents. scirp.orgscirp.org

A number of studies have demonstrated the cytotoxic potential of phenylhydrazine derivatives against various human cancer cell lines, including the MCF-7 breast adenocarcinoma cell line. scirp.orgresearchgate.net For example, a series of new compounds derived from phenylhydrazine and various aldehydes were tested for their antiproliferative activity, with some derivatives showing notable effects on MCF-7 cells. researchgate.net One such derivative, a benzylidene-hydrazine compound, was found to be the most potent in its group against the MCF-7 cell line, with a half-maximal inhibitory concentration (IC₅₀) of 45.39 µM. researchgate.net

Other research into novel imidazopyridine carbohydrazide (B1668358) derivatives also identified compounds with significant cytotoxic potential. An aryl hydrazone derivative from this class exhibited an IC₅₀ value of 22.6 µM against MCF-7 cells, while showing no toxicity towards non-cancerous Vero cells at concentrations up to 100 µM. researchgate.net These findings highlight the potential for designing phenylhydrazine-based molecules with selective activity against cancer cells.

| Compound Class/Derivative | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzylidene-hydrazine derivative (Compound 8) | MCF-7 (Breast) | 45.39 µM | researchgate.net |

| Aryl hydrazone derivative (Compound 7d) | MCF-7 (Breast) | 22.6 µM | researchgate.net |

| Aryl hydrazone derivative (Compound 7d) | HT-29 (Colon) | 13.4 µM | researchgate.net |

| Paracyclophanylthiazole derivative (Compound 3a) | RPMI-8226 (Leukemia) | 1.61 µM | nih.gov |

| Paracyclophanylthiazole derivative (Compound 3a) | SR (Leukemia) | 1.11 µM | nih.gov |

The demonstrated cytotoxicity of phenylhydrazine derivatives against cancer cell lines positions them as compounds of interest for oncology research. Their chemical structure serves as a viable starting point for the development of new antineoplastic agents. scirp.orgresearchgate.net The mechanisms underlying their anticancer activity may involve their ability to bind to DNA or interact with cell membranes. scirp.org Further mechanistic studies have shown that some active derivatives can induce apoptosis in cancer cells and arrest the cell cycle, suggesting specific pathways of action. researchgate.net The potential to modify the phenylhydrazine scaffold to create derivatives with enhanced potency and selectivity continues to drive research in this area. researchgate.net The ultimate goal is to develop novel cytotoxic drugs with improved bioavailability and safety profiles for cancer therapy. researchgate.net

Anti-Inflammatory and Analgesic Research

Currently, there is no specific research available in the public domain detailing the anti-inflammatory or analgesic properties of this compound. While research has been conducted on other hydrazine and phenylhydrazine-containing structures for these activities, such as benzimidazole (B57391) derivatives and p-phenylenediamine-phenylhydrazine-formaldehyde terpolymers, these studies are not directly applicable to the specific compound . nih.govnih.gov Similarly, analgesic properties have been identified in novel opioid receptor agonists that contain a methyl-propyl-phenol hydrochloride structure, but this is chemically distinct from this compound. nih.gov

Antiviral and Antioxidant Investigations

No dedicated antiviral studies for this compound have been found in the available scientific literature. Research into antiviral agents has explored various chemical structures, including triazole-containing derivatives and 2-benzoxyl-phenylpyridine derivatives, but not this specific phenylhydrazine compound. mdpi.commdpi.com

In terms of antioxidant properties, while some hydrazide derivatives are noted for their potential antioxidant effects, specific investigations into the antioxidant capacity of this compound are not present in the reviewed literature. rjptonline.org Studies on other pyrazolinone derivatives, such as 3-methyl-1-phenyl-2-pyrazolin-5-one, have demonstrated antioxidant activity, but these findings cannot be directly extrapolated to this compound. nih.gov General information suggests that phenylhydrazine can induce oxidative stress in cells.

Nitrification Inhibition Studies

Research has been conducted on phenylhydrazine hydrochloride and related organohydrazines as nitrification inhibitors in soil, which provides insights into the potential activity of this compound. Nitrification is a microbial process of oxidizing ammonia to nitrate, and its inhibition is crucial for improving nitrogen use efficiency in agriculture. nih.gov

Studies have demonstrated that phenylhydrazine hydrochloride and other organohydrazines, like methylhydrazine, can effectively inhibit soil nitrification. nih.govnih.gov The primary mechanism of action is the inhibition of ammonia-oxidizing bacteria (AOB). nih.govnih.gov

Organohydrazines are known to target and inactivate the hydroxylamine oxidoreductase (HAO) enzyme in AOB, such as Nitrosomonas europaea. nih.govasm.orgasm.org HAO is a crucial enzyme in the bacterial ammonia oxidation pathway, responsible for the oxidation of hydroxylamine to nitrite (B80452). nih.gov By inactivating HAO, these compounds block the energy-yielding step for AOB, thus suppressing their growth and nitrification activity. nih.gov Phenylhydrazine has been identified as an irreversible, suicide inhibitor of the HAO enzyme. asm.org

The effect of these compounds on ammonia-oxidizing archaea (AOA) is also inhibitory, although the precise mechanism remains less clear. nih.govasm.org AOA lack the bacterial HAO gene homologue, suggesting a different mode of inhibition. nih.govnih.gov Despite this, studies have shown that at certain concentrations, organohydrazines like phenylhydrazine and methylhydrazine lead to a decline in the abundance of AOA in soil. nih.gov It has been shown that phenylhydrazine can irreversibly inhibit hydroxylamine oxidation in AOA as well, indicating that despite enzymatic differences, the functional effects on the ammonia oxidation pathway are surprisingly similar between AOB and AOA. asm.orgasm.org

The table below summarizes the observed effects of phenylhydrazine and related compounds on ammonia-oxidizing microbes from various studies.

| Compound | Organism Type | Target Enzyme/Process | Observed Effect | Reference(s) |

| Phenylhydrazine hydrochloride | AOB | Hydroxylamine Dehydrogenase (HAO) | Inhibition of growth and nitrification | nih.gov |

| Phenylhydrazine hydrochloride | AOA | Ammonia Oxidation | Inhibition of growth | nih.gov |

| Phenylhydrazine | AOB (Nitrosomonas europaea) | Hydroxylamine Oxidoreductase (HAO) | Irreversible inactivation | nih.govasm.org |

| Methylhydrazine | AOB | Nitrification Activity | Complete suppression at 100 µmol/g soil | nih.gov |

| Phenylhydrazine | AOA | Ammonia & Hydroxylamine Oxidation | Inhibition | asm.orgasm.org |

| Methylhydrazine | AOA | Abundance | Decline at high concentrations | nih.gov |

Role in Environmental Nitrogen Cycling

The environmental fate of phenylhydrazine and its derivatives, such as this compound, is of interest due to their potential interaction with biogeochemical cycles, particularly the nitrogen cycle. The nitrogen cycle is a complex series of processes through which nitrogen and its compounds are interconverted in the environment and in living organisms. These transformations include nitrogen fixation, nitrification, denitrification, and ammonification, primarily driven by microbial activity. mdpi.comresearchgate.netnih.gov

While direct studies on the role of this compound in environmental nitrogen cycling are limited, the behavior of related hydrazine compounds provides insight into its potential transformations. Phenylhydrazine itself is known to be biodegradable, suggesting that microorganisms in soil and water can break it down. nih.gov The biotransformation of such compounds can introduce nitrogen into microbial metabolic pathways. For instance, research has shown that certain bacteria can utilize hydrazine as a substrate. One notable study demonstrated that ammonia-oxidizing archaea (AOA) can oxidize hydrazine to dinitrogen gas (N₂), a key step in the nitrogen cycle. asm.org This finding is significant as it directly links a hydrazine compound to a critical nitrogen transformation process.

The degradation of aromatic compounds, including those with nitrogen-containing functional groups, is a well-documented microbial process. nih.gov Soil microorganisms, such as Arthrobacter sp., have been shown to biotransform phenylurea herbicides, which also contain a substituted aniline (B41778) moiety similar to phenylhydrazine, into their corresponding anilines. researchgate.net This suggests that the phenylhydrazine structure within this compound could be similarly targeted by soil and aquatic microbes. The subsequent breakdown of the hydrazine and aniline components could release nitrogen in forms that can be utilized by other organisms or further transformed within the nitrogen cycle.

The table below summarizes the potential microbial transformations of hydrazine derivatives relevant to the nitrogen cycle.

| Transformation Process | Mediating Microorganisms (Example) | Reactant (Example) | Product (Example) | Relevance to Nitrogen Cycle |

| Oxidation | Ammonia-Oxidizing Archaea (AOA) | Hydrazine | Dinitrogen (N₂) | Contributes to denitrification by converting a reactive nitrogen species to inert N₂ gas. asm.org |

| Biodegradation | Achromobacter sp. | Hydrazine | Dinitrogen (N₂) | A pathway for the removal of hydrazine from the environment and its conversion to atmospheric nitrogen. |

| Biotransformation | Arthrobacter sp. | Phenylurea Herbicides | Substituted Anilines | Demonstrates microbial capability to cleave nitrogen-containing functional groups from aromatic rings. researchgate.net |

It is important to note that while these findings for related compounds are indicative, the specific metabolic fate of this compound and its precise contribution to nitrogen cycling require further investigation. The presence of the methyl group may influence its bioavailability and susceptibility to microbial degradation.

Comparative Biological Activity with Related Hydrazines and Derivatives

The biological activity of this compound can be better understood by comparing it with structurally related hydrazine derivatives. Such comparisons, particularly in the context of structure-activity relationships, the influence of methylation, and analogy to established pharmaceutical compounds, provide valuable insights into its potential pharmacological and toxicological profile.

The biological effects of phenylhydrazine derivatives are intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies on related compounds, particularly those investigating their interaction with enzymes like monoamine oxidase (MAO), reveal key structural determinants of activity. tandfonline.comaku.eduresearchgate.net

For hydrazine-based MAO inhibitors, the presence of the hydrazine moiety is crucial for their inhibitory action. nih.gov The nature and position of substituents on the phenyl ring and the hydrazine nitrogen atoms significantly modulate this activity. For instance, in a series of synthetic hydrazine derivatives, the replacement of substituents on the aromatic ring led to significant changes in their MAO inhibitory properties, with some substitutions causing a complete loss of activity. tandfonline.comaku.edu

In the case of this compound, the key structural features are the phenyl ring, the hydrazine backbone, and the methyl group on one of the nitrogen atoms. The phenyl ring contributes to the lipophilicity of the molecule, which can influence its ability to cross biological membranes and interact with target proteins. The unsubstituted nature of the phenyl ring in this compound, compared to substituted analogues, would be a critical factor in its specific biological activity profile.

The following table outlines key structural features and their general influence on the biological activity of phenylhydrazine derivatives.

| Structural Feature | General Influence on Biological Activity |

| Hydrazine Moiety (-NH-NH₂) | Essential for the reactivity of the molecule, particularly its ability to act as a nucleophile and to inhibit enzymes like MAO. nih.gov |

| Phenyl Ring | Affects lipophilicity, membrane permeability, and potential for aromatic interactions with biological targets. |

| Substituents on Phenyl Ring | Can significantly alter electronic properties, steric hindrance, and overall potency and selectivity of the compound. tandfonline.comaku.edu |

| Methyl Group on Hydrazine Nitrogen | Can influence metabolic stability, conformation, and the compound's interaction with its biological target. |

The presence of a methyl group on the hydrazine backbone of this compound is expected to have a profound impact on its biological activity compared to its non-methylated counterpart, phenylhydrazine. Methylation is a common chemical modification that can alter a molecule's physicochemical properties and its pharmacological profile.

N-methylation can influence several key parameters:

Metabolic Stability: Methylation can protect the nitrogen atom from certain metabolic reactions, potentially increasing the compound's half-life. However, it can also introduce new sites for metabolism, such as N-demethylation.

Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, including the blood-brain barrier, potentially leading to different or more pronounced effects on the central nervous system.

Toxicity: The metabolic activation of hydrazine derivatives is often linked to their toxicity. nih.govresearchgate.net Methylation can alter these metabolic pathways, potentially leading to the formation of different reactive intermediates and thus a modified toxicity profile. For example, the toxicity of some compounds can be influenced by changes in DNA methylation patterns induced by exposure. nih.gov

Studies on other classes of compounds, such as N-sulfonylhydrazones, have demonstrated that N-methylation can enhance brain penetration and protect against acid hydrolysis, thereby significantly altering their pharmacokinetic profile. While direct studies on 1-Methyl-2-phenylhydrazine are scarce, these general principles of methylation effects are likely applicable. The toxicity of hydrazine derivatives has been linked to the formation of reactive free radical species during their biotransformation. nih.govresearchgate.net The presence of a methyl group could influence the rate and nature of these radical-forming reactions.

A useful approach to understanding the potential biological activity of this compound is to compare it with structurally similar pharmaceutical compounds. Phenelzine (B1198762) and iproniazid (B1672159) are two well-known hydrazine-based drugs that serve as relevant comparators. Both are non-selective, irreversible inhibitors of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. wikipedia.org

Phenelzine (2-phenylethylhydrazine) shares the phenyl and hydrazine moieties with 1-Methyl-2-phenylhydrazine. However, in phenelzine, the phenyl group is separated from the hydrazine by an ethyl linker. This structural difference will affect the molecule's flexibility and how it interacts with the MAO active site. Phenelzine's mechanism of action involves the irreversible inactivation of MAO, leading to increased levels of monoamine neurotransmitters in the brain, which is the basis for its antidepressant effects. nih.gov

The table below provides a structural and mechanistic comparison of this compound with phenelzine and iproniazid.

| Compound | Chemical Structure | Key Structural Features | Primary Mechanism of Action (where known) |

| This compound | C₆H₅NHNH(CH₃)·HCl | Phenyl group directly attached to hydrazine; methyl group on the second nitrogen. | Likely interacts with carbonyl groups and may inhibit enzymes such as MAO. |

| Phenelzine | C₆H₅CH₂CH₂NHNH₂ | Phenyl group separated from hydrazine by an ethyl linker. | Irreversible, non-selective inhibitor of monoamine oxidase (MAO). nih.gov |

| Iproniazid | C₅H₄NCONHNHCH(CH₃)₂ | Isonicotinoyl and isopropyl groups attached to the hydrazine backbone. | Irreversible, non-selective inhibitor of monoamine oxidase (MAO). wikipedia.org |

Given the structural similarity, particularly the presence of the phenylhydrazine core, it is plausible that this compound could also exhibit MAO inhibitory activity. The methyl group would likely modulate its potency, selectivity, and metabolic fate compared to unsubstituted phenylhydrazine and other related drugs. The toxicological profiles of phenelzine and iproniazid, especially their potential for hepatotoxicity through metabolic activation, highlight a key area of concern for any novel hydrazine derivative. nih.govnih.govnih.gov

Metabolism and Toxicological Pathways of 1 Methyl 2 Phenylhydrazine Hydrochloride

In Vivo Metabolic Transformations

Once absorbed, 1-methyl-2-phenylhydrazine (B8735538) undergoes extensive metabolic alteration. The metabolic fate is largely dictated by oxidative reactions, primarily mediated by enzymes such as cytochrome P-450 and peroxidases, as well as interactions with metalloproteins like hemoglobin. who.intnih.gov These transformations are crucial in understanding the compound's mechanism of toxicity. While the complete metabolic pathway for 1-methyl-2-phenylhydrazine is not fully characterized, key transformations have been identified based on studies of its parent compound, phenylhydrazine (B124118), and other hydrazine (B178648) derivatives. who.intnih.gov

A primary metabolic route for aromatic compounds, including phenylhydrazine derivatives, is the hydroxylation of the phenyl ring. who.intnih.gov This reaction is typically catalyzed by cytochrome P-450 monooxygenases. who.intnih.gov In the case of the parent compound phenylhydrazine, studies in rabbits have identified the hydroxylation of the aromatic ring to form p-hydroxyphenylhydrazine as a main metabolic reaction. who.int This process introduces a hydroxyl group onto the benzene (B151609) ring, generally making the molecule more water-soluble and preparing it for subsequent conjugation reactions. nih.gov The enzymatic transfer of oxygen to the aromatic ring is a well-established pathway for the biotransformation of many xenobiotics. nih.gov

Following hydroxylation, the resulting phenolic metabolite can undergo phase II conjugation reactions. The most probable of these is glucuronidation, where glucuronic acid is attached to the hydroxyl group. who.int This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the metabolite, facilitating its excretion from the body via urine or bile. This pathway is a major mechanism for the detoxification of hydroxylated xenobiotics. who.int

Despite detoxification pathways, a significant portion of 1-methyl-2-phenylhydrazine metabolism leads to the formation of toxic reactive intermediates. nih.gov The interaction of phenylhydrazines with oxyhemoglobin and cytochrome P-450 is a key source of these damaging species, which include free radicals responsible for effects like hemolysis. who.intscbt.com

The oxidation of phenylhydrazine is believed to proceed through a phenyldiazine (also known as phenyldiimide) intermediate. scbt.comcdnsciencepub.com This species is unstable and can be a precursor to other reactive molecules. Further oxidation or decomposition can lead to the formation of a phenyldiazonium ion. This pathway is analogous to the bioactivation of other hydrazine derivatives, which are known to form diazonium species that are highly reactive. researchgate.net The decay of phenyldiazene (B1210812) is rapid in aerobic environments. cdnsciencepub.com

There is substantial evidence for the generation of phenyl radicals from the metabolism of phenylhydrazine. nih.govcdnsciencepub.com The reaction of phenylhydrazine with oxyhemoglobin is a critical step, leading to the formation of phenyl radicals that can cause significant cellular damage, particularly to red blood cells. who.intcdnsciencepub.com Spin trapping studies have successfully demonstrated the production of phenyl radicals during phenylhydrazine-induced hemolysis, with these radicals being preferentially trapped in the erythrocyte membrane. cdnsciencepub.com This free radical formation is a key component of the compound's hemolytic activity. scbt.com

Data Tables

Table 1: Summary of Metabolic Transformations of 1-Methyl-2-phenylhydrazine

| Metabolic Step | Description | Key Enzymes/Reactants | Resulting Product(s) | Reference(s) |

| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the phenyl ring. | Cytochrome P-450 | Hydroxyphenylhydrazine derivative | who.int, nih.gov, nih.gov |

| Conjugation | Attachment of a polar molecule (e.g., glucuronic acid) to the hydroxylated metabolite. | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate | who.int |

| Oxidation | Loss of electrons, often initiating the formation of reactive species. | Oxyhemoglobin, Cytochrome P-450, Peroxidases | Phenyldiazine, Phenyl radical | cdnsciencepub.com, who.int, nih.gov, scbt.com |

Table 2: Reactive Intermediates and Supporting Evidence

| Reactive Intermediate | Precursor Compound(s) | Evidence/Method of Detection | Implicated Toxic Effect | Reference(s) |

| Phenyldiazine (Phenyldiimide) | Phenylhydrazine | Inferred from subsequent products (phenyl radical, N₂). Mentioned as an intermediate in oxidative decay. | Precursor to other reactive species. | cdnsciencepub.com, scbt.com |

| Phenyldiazonium Species | Phenyldiazine | Inferred by analogy with other hydrazine derivatives' bioactivation pathways. | Highly reactive, potential for DNA adduction. | researchgate.net |

| Phenyl Radical | Phenyldiazine | Detected by spin trapping (DMPO, M4P0, LINPyBN) during hemolysis experiments. | Hemolysis, lipid peroxidation, cell membrane damage. | cdnsciencepub.com, who.int, scbt.com |

Formation of Reactive Intermediates

Mechanism of Toxicity

The toxicity of phenylhydrazine compounds, including 1-methyl-2-phenylhydrazine hydrochloride, is primarily driven by their ability to generate reactive oxygen species (ROS) through the auto-oxidation of the parent compound and its interaction with hemoglobin. jcu.czscbt.com This oxidative process initiates a cascade of damaging cellular events. The haemolytic effect is a result of the formation of free radicals, where phenylhydrazine is oxidized to a phenyl diazinyl radical intermediate, which is then converted to a phenyl radical. scbt.com

Hemolytic Effects

The hallmark of this compound toxicity is its detrimental effect on red blood cells (erythrocytes). jcu.czwho.int